molecular formula C17H25ClN2O2 B296520 5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No. B296520
M. Wt: 324.8 g/mol
InChI Key: ZPPUNVZUEMZEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide acts as a selective antagonist of the serotonin 5-HT3 receptor. Serotonin is a neurotransmitter that plays an important role in regulating mood, appetite, and sleep. The 5-HT3 receptor is a subtype of serotonin receptor that is mainly found in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, 5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can reduce the activity of serotonin in the brain and other parts of the body, which can lead to a reduction in nausea, vomiting, and other symptoms.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been shown to have several biochemical and physiological effects. It can reduce the release of serotonin and other neurotransmitters in the brain, which can lead to a reduction in nausea and vomiting. It can also modulate the activity of the autonomic nervous system, which can lead to a reduction in heart rate and blood pressure. Additionally, 5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple methods. It is also relatively stable and can be stored for long periods of time without significant degradation. However, 5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can make it challenging to prepare solutions for experiments. Additionally, 5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One area of interest is the development of new and more potent 5-HT3 receptor antagonists. Another area of interest is the exploration of the potential therapeutic applications of 5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide in other conditions such as Alzheimer's disease, Parkinson's disease, and chronic pain. Additionally, there is a need for further research into the biochemical and physiological effects of 5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can be synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting amino compound is then reacted with 2,2,6,6-tetramethylpiperidine-4-one to form the corresponding imine. The imine is then reduced with sodium borohydride to give the desired product, 5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and postoperative nausea and vomiting. It has also been studied for its potential use as an antidepressant, anxiolytic, and analgesic.

properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

InChI

InChI=1S/C17H25ClN2O2/c1-16(2)9-12(10-17(3,4)20-16)19-15(21)13-8-11(18)6-7-14(13)22-5/h6-8,12,20H,9-10H2,1-5H3,(H,19,21)

InChI Key

ZPPUNVZUEMZEGX-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C=CC(=C2)Cl)OC)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

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